molecular formula C11H11N3O4 B2986100 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid CAS No. 126452-63-9

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid

Cat. No.: B2986100
CAS No.: 126452-63-9
M. Wt: 249.226
InChI Key: QNQXGNSYZLEHQC-UHFFFAOYSA-N
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Description

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid is a high-purity chemical compound designed for research use. This compound features a pyrrolo[3,4-b]pyrazine-dione core, a structure of significant interest in medicinal chemistry for its potential to interact with key biological targets. Researchers can investigate this molecule as a valuable building block in the synthesis of more complex therapeutic agents or as a reference standard in analytical studies. Compounds within this chemical class have been identified in patent literature for their potential as inhibitors of creatine transport , suggesting a research application in targeting cellular energy metabolism . Furthermore, structurally similar pyrrolopyrazine derivatives are being explored in oncology research, particularly in the development of macrocyclic peptides that target K-Ras , a frequently mutated protein in human cancers . The presence of both carboxylic acid and cyclic imide functionalities within the molecule provides handles for further chemical modification, making it a versatile intermediate for drug discovery programs. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-5(2)8(11(17)18)14-9(15)6-7(10(14)16)13-4-3-12-6/h3-5,8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQXGNSYZLEHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid typically involves multiple steps, starting with the construction of the pyrrolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, each with distinct properties and potential applications. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of treatments for various diseases, including cardiovascular disorders and cancer.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Cinnamamide Derivatives

Cinnamamide derivatives share a common structural motif but exhibit diverse pharmacological activities depending on substituent variations. Below is a detailed comparison of N-(2-hydroxy-2-phenylpropyl)cinnamamide with structurally related compounds:

S(+)-N-(2-Hydroxypropyl)cinnamamide (KM-568)

  • Structure : Features a 2-hydroxypropyl group (lacking the additional phenyl group in the target compound).
  • Activity: Demonstrated broad-spectrum anticonvulsant efficacy in genetic (Frings mouse model), electrical (maximal electroshock, 6-Hz), and chemical (metrazol, picrotoxin) seizure models.

N-(2-Hydroxyethyl)cinnamamide Derivatives

  • Structure : Substituted with a 2-hydroxyethyl group instead of 2-hydroxy-2-phenylpropyl.
  • Activity : Synthesized derivatives exhibited anticonvulsant activity in maximal electroshock and subcutaneous metrazol tests, with ED₅₀ values ranging from 18.6–42.3 mg/kg in mice. However, they were less effective in chronic models like corneal-kindled mice .
  • Key Difference : The shorter hydroxyethyl chain likely reduces steric bulk and aromatic interactions, limiting efficacy in refractory epilepsy models.

(R,S)-(E)-N-(1-Hydroxy-3-methylbutan-2-yl)cinnamamide (Compound 5)

  • Structure : Contains a branched hydroxy-3-methylbutan-2-yl group.
  • Activity : Identified as a cardioprotective agent, reducing oxidative damage in myocardial ischemia models. This contrasts with the neurological focus of N-(2-hydroxy-2-phenylpropyl)cinnamamide .
  • Key Difference : The branched alkyl chain may enhance membrane affinity in cardiac tissues, redirecting therapeutic utility away from the CNS.

N-Methyl-N-phenylethylcinnamamide

  • Structure : Incorporates methyl and phenylethyl substituents on the amide nitrogen.
  • The phenylethyl group increases lipophilicity, which may improve CNS penetration but reduce selectivity .
  • Key Difference : The lack of a hydroxyl group eliminates hydrogen-bonding interactions critical for target engagement in anticonvulsant pathways.

Pyrrole-Linked Cinnamamides

  • Structure : Bis-amido derivatives fused with pyrrole and pyridine rings (e.g., N-((4-arylpyridin-2-yl)methyl)-4-phenylpyrrole-3-carboxamide).
  • Activity : Showed promise in early-stage drug discovery for metabolic and inflammatory disorders. The extended aromatic system improves π-π stacking but may limit bioavailability .
  • Key Difference : Structural complexity reduces metabolic stability compared to simpler cinnamamides.

Biological Activity

The compound 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid , also known by its CAS number 126310-30-3, is a member of the pyrrolopyrazine family. This article provides a comprehensive review of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 263.25 g/mol
  • Structure : The compound features a pyrrolopyrazine core with two keto groups and a branched carboxylic acid side chain.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : It has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against several pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes:

  • GABA Transaminase Inhibition : It has shown promise in increasing GABA levels in the brain, which could have implications for treating neurological disorders.

Case Studies

  • Study on Antioxidant Effects :
    • A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of similar compounds and found that derivatives with a pyrrolopyrazine structure exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy Study :
    • A research team tested various synthesized pyrrolopyrazine derivatives against common bacterial pathogens. The results indicated that compounds with structural similarities to this compound were effective against multi-drug resistant strains.

Q & A

Q. How to address solubility limitations in aqueous biological assays without altering the compound’s activity?

  • Methodological Answer : Optimize co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) to maintain <1% organic content. Alternatively, formulate as a cyclodextrin inclusion complex (e.g., sulfobutyl ether-β-cyclodextrin) and confirm stability via phase-solubility diagrams .

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